Tivozanib

Vue d'ensemble

Description

Tivozanib, commercialisé sous le nom de Fotivda, est un médicament principalement utilisé pour le traitement du carcinome à cellules rénales avancé, un type de cancer du rein . C'est un inhibiteur oral de la tyrosine kinase du récepteur du facteur de croissance endothélial vasculaire . This compound agit en inhibant l'action des récepteurs du facteur de croissance endothélial vasculaire, qui jouent un rôle crucial dans l'angiogenèse tumorale (formation de nouveaux vaisseaux sanguins) et la croissance tumorale .

Méthodes De Préparation

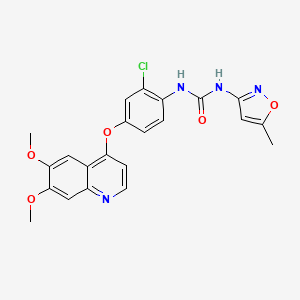

La synthèse de Tivozanib implique plusieurs étapes, commençant par la préparation d'intermédiaires clés. Une méthode implique la réaction de la 4-((4-amino-3-chlorophénoxy)méthyl)-6,7-diméthoxyquinoléine avec divers réactifs pour former le produit final . Les conditions réactionnelles comprennent généralement l'utilisation de solvants tels que le méthanol et de catalyseurs tels que le palladium sur carbone sous pression d'hydrogène . Les méthodes de production industrielle se concentrent sur l'optimisation du rendement et de la pureté tout en minimisant les coûts et l'impact environnemental .

Analyse Des Réactions Chimiques

Tivozanib subit diverses réactions chimiques, notamment :

Oxydation : this compound peut être oxydé dans des conditions spécifiques pour former différents produits d'oxydation.

Réduction : Le composé peut être réduit en utilisant des agents réducteurs appropriés.

Substitution : this compound peut subir des réactions de substitution où un groupe fonctionnel est remplacé par un autre. .

Applications de la recherche scientifique

This compound a plusieurs applications de recherche scientifique :

Chimie : Il est utilisé comme composé modèle pour étudier l'inhibition des tyrosine kinases et le développement de nouveaux inhibiteurs de kinases.

Biologie : this compound est utilisé dans des études biologiques pour comprendre les mécanismes de l'angiogenèse et de la croissance tumorale.

Médecine : Cliniquement, this compound est utilisé pour traiter le carcinome à cellules rénales avancé, en particulier chez les patients qui ont échoué aux thérapies systémiques antérieures

Industrie : Le composé est utilisé dans l'industrie pharmaceutique pour le développement de nouveaux médicaments anticancéreux.

Mécanisme d'action

This compound exerce ses effets en inhibant sélectivement les récepteurs du facteur de croissance endothélial vasculaire 1, 2 et 3 . Ces récepteurs sont impliqués dans les voies de signalisation qui favorisent l'angiogenèse et la croissance tumorale. En bloquant ces récepteurs, this compound réduit l'apport sanguin aux tumeurs, inhibant ainsi leur croissance et leur prolifération .

Applications De Recherche Scientifique

Tivozanib is an oral vascular endothelial growth factor receptor (VEGFR) tyrosine kinase inhibitor (TKI) used in the treatment of advanced renal cell carcinoma (RCC) . It functions by inhibiting VEGFR-1, -2, and -3 . The Food and Drug Administration (FDA) approved this compound in 2021 for treating advanced RCC in adult patients who have undergone two or more systemic therapies . In other countries, such as the UK, it is indicated as a first-line therapy for adults with advanced RCC and VEGFR and mTOR pathway inhibitor-naïve patients after disease progression following one previous treatment with cytokine therapy for advanced disease .

Scientific Research Applications

This compound has demonstrated efficacy and a manageable safety profile in clinical trials, making it a valuable option for patients with advanced RCC . It has been compared to sorafenib in multiple studies, showing improvements in progression-free survival and objective response rates .

Clinical Trials and Outcomes

- TIVO-3 Trial: This phase 3 trial evaluated this compound versus sorafenib in patients with relapsed/refractory advanced RCC who had progressed after 2 or 3 prior systemic therapies (≥1 VEGFR TKI) . The progression-free survival (PFS), which was the primary endpoint of the study, was 5.6 months with this compound vs. 3.9 months with sorafenib . The objective response rate (ORR) by RECIST v1.1 for this compound was 18%, with stable disease reported for 55% of patients .

- TiNivo-2 Study: A phase 3 study, investigated this compound in combination with nivolumab versus this compound monotherapy in patients with RCC following 1 or 2 prior therapies, including an immune checkpoint inhibitor . The objective response rate for this compound + nivolumab was 19.3%, and for this compound alone it was 19.8% .

- TIVO-1 Trial: This trial investigated the efficacy and safety of this compound versus sorafenib as an initial targeted therapy . this compound significantly increased progression-free survival, response rates, and the duration of responses with a superior safety profile .

Efficacy in Heavily Pretreated Patients

This compound has shown modest efficacy in heavily pretreated patients with advanced RCC . Patients with relatively indolent disease and prior prolonged TKI therapy may experience more benefit .

Adverse Events

While this compound is generally well-tolerated, some adverse events (AEs) have been reported . Common AEs include hypertension, which was the most common grade 3-4 adverse event reported with this compound (20%) .

Comparison of TIVO-1 and TIVO-3 Trials

The TIVO-1 and TIVO-3 trials provide valuable insights into the efficacy and safety of this compound in different settings :

| TIVO-1 | TIVO-3 | |

|---|---|---|

| This compound (n=260) | Sorafenib (n=257) | This compound (n=175) |

| Sorafenib (n=175) | No % | No % |

| Progression-free survival | 11.9 months | 9.1 months |

| 5.6 months | 3.9 months | |

| Complete response | 3 (1.2%) | 2 (0.8%) |

| 0 | 0 | |

| Partial response | 83 (31.9%) | 58 (22.6%) |

| 31 (18%) | 14 (8%) | |

| Stable disease | 134 (51.5%) | 168 (65.4%) |

| 94 (55%) | 99 (57%) | |

| Progressive disease | 34 (13.1%) | 19 (7.4%) |

| 37 (22%) | 32 (18%) | |

| Objective response | 86 (33.1%) | 60 (23.3%) |

| 31 (18%) | 14 (8%) | |

| Not evaluable | 6 (2.3%) | 10 (3.9%) |

| 10 (6%) | 30 (17%) |

Case Studies

Mécanisme D'action

Tivozanib exerts its effects by selectively inhibiting vascular endothelial growth factor receptors 1, 2, and 3 . These receptors are involved in the signaling pathways that promote angiogenesis and tumor growth. By blocking these receptors, this compound reduces the blood supply to tumors, thereby inhibiting their growth and proliferation .

Comparaison Avec Des Composés Similaires

Tivozanib est comparé à d'autres inhibiteurs de la tyrosine kinase tels que le cabozantinib, le sunitinib et le pazopanib . Bien que tous ces composés ciblent les récepteurs du facteur de croissance endothélial vasculaire, this compound se distingue par son profil de sécurité supérieur et sa faible incidence d'effets indésirables . Cela en fait un choix privilégié pour les patients qui nécessitent un traitement à long terme . Des composés similaires comprennent :

- Cabozantinib

- Sunitinib

- Pazopanib

- Sorafenib

La sélectivité et la puissance uniques de this compound contre les récepteurs du facteur de croissance endothélial vasculaire en font un ajout précieux à l'arsenal des thérapies anticancéreuses .

Activité Biologique

Tivozanib (AV-951) is a potent, selective tyrosine kinase inhibitor (TKI) that primarily targets vascular endothelial growth factor receptors (VEGFRs). It is designed to inhibit angiogenesis, a critical process in tumor growth and metastasis. This compound has shown promise in various malignancies, particularly in advanced renal cell carcinoma (RCC) and ovarian cancer. The following sections delve into the biological activity of this compound, highlighting its mechanisms of action, clinical efficacy, and relevant case studies.

VEGFR Inhibition

This compound selectively inhibits all three VEGF receptors (VEGFR-1, VEGFR-2, and VEGFR-3), leading to reduced angiogenesis. This inhibition disrupts the signaling pathways that promote tumor proliferation and metastasis. Studies have demonstrated that this compound effectively reduces the expression of matrix metalloproteinases (MMPs) and urokinase plasminogen activator (uPA), which are involved in tumor invasion and metastasis .

Cell Cycle Arrest and Apoptosis

Research indicates that this compound induces G2/M cell cycle arrest in cancer cells. In ovarian cancer cell lines such as OVCAR3 and A2780CP, this compound treatment increased the proportion of cells in the G2/M phase while decreasing those in the G1/S phase. Additionally, it promoted apoptosis as evidenced by an increase in sub-G0/G1 populations . Key proteins involved in cell cycle regulation, including Cdc25C and cyclin B1, were downregulated, while p21 levels increased following treatment .

Impact on Signaling Pathways

This compound's inhibition of VEGFR leads to downstream effects on several signaling pathways. For instance, it attenuates the AKT, ERK1/2, and NF-κB pathways in certain ovarian cancer cells. However, some cell lines may exhibit compensatory activation of ERK1/2 as a response to VEGFR inhibition .

Renal Cell Carcinoma (RCC)

The TIVO-3 trial compared this compound with sorafenib in patients with metastatic renal cell carcinoma who had previously undergone multiple therapies. The results indicated a median progression-free survival (PFS) of 5.6 months for this compound compared to 3.9 months for sorafenib, with a hazard ratio of 0.73 . The objective response rate was also significantly higher for this compound at 23% versus 11% for sorafenib .

| Outcome | This compound | Sorafenib |

|---|---|---|

| Median PFS | 5.6 months | 3.9 months |

| Objective Response Rate | 23% | 11% |

| Disease Control Rate | 82% | 69% |

Ovarian Cancer

In addition to RCC, this compound is under investigation for its efficacy in ovarian cancer. A phase II study is exploring its use in recurrent platinum-resistant ovarian cancer. Preliminary findings suggest that this compound may enhance the effectiveness of EGFR-directed therapies when used in combination .

TIVO-3 Study: Advanced RCC

The TIVO-3 study provided significant insights into the long-term efficacy of this compound in patients with relapsed/refractory advanced RCC. Notably, it demonstrated a consistent safety profile with manageable side effects across diverse patient demographics . The study included patients who had previously received immuno-oncology therapy alongside VEGFR TKIs, underscoring this compound's potential utility in heavily pretreated populations .

Phase II Study in Ovarian Cancer

A multicenter phase II study is currently evaluating this compound's activity against recurrent platinum-resistant ovarian cancer. Initial results indicate that this compound may induce significant anti-tumor effects by targeting the VEGF pathway, potentially providing a new therapeutic option for this challenging patient population .

Propriétés

IUPAC Name |

1-[2-chloro-4-(6,7-dimethoxyquinolin-4-yl)oxyphenyl]-3-(5-methyl-1,2-oxazol-3-yl)urea | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C22H19ClN4O5/c1-12-8-21(27-32-12)26-22(28)25-16-5-4-13(9-15(16)23)31-18-6-7-24-17-11-20(30-3)19(29-2)10-14(17)18/h4-11H,1-3H3,(H2,25,26,27,28) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

SPMVMDHWKHCIDT-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC(=NO1)NC(=O)NC2=C(C=C(C=C2)OC3=C4C=C(C(=CC4=NC=C3)OC)OC)Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C22H19ClN4O5 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID20963865 | |

| Record name | Tivozanib | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20963865 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

454.9 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Solubility |

<1g/mL | |

| Record name | Tivozanib | |

| Source | DrugBank | |

| URL | https://www.drugbank.ca/drugs/DB11800 | |

| Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |

| Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |

Mechanism of Action |

The VHL mutation-HIF upregulation-VEGF transcription is the main pathway implicated in the growth of renal cell carcinoma. Vascular endothelial growth factor receptors (VEGFR receptors) are important targets for tyrosine kinase inhibitors, which halt the growth of tumours. Tivozanib is a tyrosine kinase inhibitor that exerts its actions by inhibiting the phosphorylation of vascular endothelial growth factor receptor (VEGFR)-1, VEGFR-2 and VEGFR-3 and inhibits other kinases such as c-kit and platelet derived growth factor beta (PDGFR β). The above actions inhibit tumour growth and progression, treating renal cell carcinoma. | |

| Record name | Tivozanib | |

| Source | DrugBank | |

| URL | https://www.drugbank.ca/drugs/DB11800 | |

| Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |

| Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |

CAS No. |

475108-18-0 | |

| Record name | Tivozanib | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=475108-18-0 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Tivozanib [USAN:INN] | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0475108180 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Tivozanib | |

| Source | DrugBank | |

| URL | https://www.drugbank.ca/drugs/DB11800 | |

| Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |

| Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |

| Record name | Tivozanib | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20963865 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | TIVOZANIB | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/172030934T | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Melting Point |

220-233 | |

| Record name | Tivozanib | |

| Source | DrugBank | |

| URL | https://www.drugbank.ca/drugs/DB11800 | |

| Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |

| Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |

Synthesis routes and methods I

Procedure details

Synthesis routes and methods II

Procedure details

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

A: Tivozanib is a potent, selective, and orally bioavailable tyrosine kinase inhibitor (TKI) that specifically targets vascular endothelial growth factor receptors (VEGFRs) [, , , , , , , ].

A: this compound exhibits inhibitory activity against all three VEGF receptors: VEGFR-1, VEGFR-2, and VEGFR-3 [, , , , , , ].

A: By inhibiting VEGFRs, this compound disrupts the VEGF signaling pathway, a critical pathway involved in angiogenesis (the formation of new blood vessels). This effectively limits the tumor's ability to develop new blood vessels, hindering its growth and progression [, , , , , , ].

A: Research suggests that this compound might contribute to epithelial-to-mesenchymal transition (EMT) inhibition, a process associated with cancer cell invasion and metastasis. Studies indicate that this compound increased E-cadherin levels while decreasing N-cadherin levels in oral squamous cell carcinoma cell lines, suggesting its potential to inhibit EMT [].

A: Preclinical studies indicate that this compound can modulate the tumor microenvironment by blocking inflammatory and angiogenic reactions triggered by capecitabine monotherapy [].

ANone: These specific details are not provided in the provided research papers.

ANone: The provided research papers focus primarily on the pharmacological aspects of this compound. Data regarding its material compatibility and stability under diverse conditions is not discussed.

ANone: The provided research papers primarily focus on this compound's role as a VEGFR inhibitor in the context of cancer treatment. No catalytic properties or applications outside this scope are discussed.

A: While the provided research papers do not detail specific computational models, they highlight the importance of future studies exploring this compound's activity using methods like biomarker assessments and further exploration of the structure-activity relationship [, ].

ANone: The provided research papers do not delve into specific structural modifications of this compound or their impact on its pharmacological properties.

A: While specific stability data is not provided, the research indicates that this compound is orally bioavailable and administered as an oral medication [, , , , , , ]. The papers do not detail specific formulation strategies employed.

ANone: The research papers provided primarily focus on the clinical research and development of this compound. Information related to specific SHE regulations is not discussed.

A: this compound possesses a long half-life, reported to be approximately 89.3 hours in a study involving healthy male participants []. This long half-life is considered one of the longest among VEGF TKIs [].

A: this compound is slowly absorbed and eliminated after oral administration [, ]. The primary route of elimination is through feces, with a small percentage of metabolites excreted in urine [].

A: Research indicates that consuming this compound with food decreases its maximum concentration (Cmax) by approximately 23% but does not significantly impact overall drug exposure (AUC0–∞) [, ].

A: Studies show that co-administration of this compound with rifampin, a CYP3A4 inducer, significantly decreases this compound exposure. Conversely, ketoconazole, a CYP3A4 inhibitor, does not significantly affect this compound pharmacokinetics [].

A: Research observed an increase in plasma VEGF and a decrease in plasma VEGFR-1 and VEGFR-2 after one to three weeks of this compound treatment [].

ANone: Researchers have employed a variety of models to study this compound's efficacy:

- In vitro: Cell viability assays, cell imaging analysis, immunofluorescence staining of mitosis cells, and flow cytometry have been used to assess this compound's effects on cell proliferation and cell cycle progression in various cancer cell lines, including thyroid cancer (SW579) and vascular endothelial cells (HUVEC) [].

- In vivo: this compound's antitumor activity has been evaluated in various xenograft tumor models in athymic rats, including those derived from breast, lung, and colorectal cancers [, , ]. Genetically engineered mouse models, including those with specific mutations in EGFR and KRAS, have also been used to study this compound's efficacy in lung cancer [, , ].

A: this compound demonstrated antitumor activity in phase II and III clinical trials involving patients with advanced renal cell carcinoma (RCC). In a phase II randomized discontinuation trial, this compound exhibited an objective response rate (ORR) of 24% and a median progression-free survival (PFS) of 11.7 months []. A phase III trial (TIVO-1) compared this compound to sorafenib, another VEGFR inhibitor, and found that while this compound did not significantly improve overall survival, it led to a longer PFS compared to sorafenib [, ].

A: Preclinical studies suggest this compound's potential in various cancer types, including breast, lung, colorectal, and oral squamous cell carcinoma [, , , , , ]. Clinical trials investigating this compound's efficacy and safety in these cancer types are ongoing [, , ].

A: While specific resistance mechanisms are not fully elucidated in the provided research, some studies suggest that tumor cells may become less sensitive to this compound over time []. Additionally, research indicates that myeloid infiltration within the tumor microenvironment might play a role in this compound resistance [].

A: The most frequently reported adverse events associated with this compound are hypertension and dysphonia. Other common side effects include fatigue, nausea, diarrhea, and hand-foot skin reactions [, , ].

A: Studies dedicated to assessing this compound's cardiac safety found no clinically significant QTc prolongation in patients with advanced solid tumors treated with the recommended dose of 1.5 mg daily [, , ].

ANone: The provided research papers primarily focus on this compound's systemic administration and do not delve into specific drug delivery or targeting strategies.

ANone: The provided research papers do not provide information regarding the environmental impact or degradation of this compound.

ANone: The research papers do not provide detailed information about the dissolution rate and solubility of this compound in different media.

ANone: The research papers do not elaborate on the validation details of the analytical methods used for this compound.

ANone: Specific details regarding quality control and assurance measures for this compound are not included in the provided research papers.

A: Research demonstrates that this compound can reverse multidrug resistance mediated by ABC transporters, specifically ABCB1 (P-glycoprotein) and ABCG2 (BCRP). This compound achieves this by increasing the intracellular accumulation of substrate drugs, inhibiting the efflux activity of these transporters, and inhibiting their ATPase activity []. This finding suggests potential strategies for enhancing the efficacy of other anticancer drugs that are substrates of these transporters when used in combination with this compound.

ANone: The provided research papers focus primarily on this compound's pharmacological and clinical aspects. Information on its biocompatibility and biodegradability is not explicitly addressed.

A: this compound demonstrates efficacy comparable to other VEGFR inhibitors in treating advanced RCC, particularly in patients who have received prior therapies. While it did not demonstrate a significant overall survival benefit compared to sorafenib in the TIVO-1 trial, it showed improved progression-free survival and a more favorable safety profile [, ]. Cost comparisons and economic analyses are not discussed in the provided research papers.

A: this compound's selectivity for VEGFRs and its long half-life might make it a preferred option for patients who cannot tolerate the side effects of multikinase VEGFR inhibitors or require less frequent dosing [, , ].

ANone: The provided research papers do not address recycling and waste management strategies for this compound.

ANone: Continued research on this compound would benefit from:

- Development of robust preclinical models: Establishing models that accurately reflect human tumor heterogeneity and drug response is essential for evaluating novel treatment strategies and identifying biomarkers of response [, , ].

- Biomarker discovery and validation: Identifying biomarkers that predict this compound response, monitor treatment efficacy, and identify potential adverse effects is crucial for optimizing its clinical use [, , ].

- Clinical trial infrastructure: Conducting well-designed clinical trials in various cancer types and patient populations is essential for further evaluating this compound's efficacy and safety, particularly in combination therapies [, , , ].

ANone: Key milestones in this compound's development include:

- Preclinical development: Demonstrating potent and selective inhibition of VEGFRs and antitumor activity in preclinical models [, , ].

- Phase II trials: Showing promising activity and tolerability in patients with advanced RCC [, ].

- Phase III TIVO-1 trial: Demonstrating improved progression-free survival compared to sorafenib in treatment-naïve advanced RCC patients [, ].

- FDA approval: Receiving regular approval from the US FDA in March 2021 for treating patients with relapsed or refractory advanced RCC after two or more prior systemic therapies [].

ANone: Future research on this compound can benefit from collaborations between:

- Oncologists and immunologists: To further investigate this compound's immunomodulatory effects and explore its potential in combination with immunotherapy [, , , ].

- Pharmacologists and medicinal chemists: To design and synthesize novel this compound analogs with improved pharmacological properties, such as enhanced potency, selectivity, or pharmacokinetic profiles [, ].

- Clinicians and bioinformaticians: To analyze clinical trial data and identify potential biomarkers that predict this compound response or toxicity [, , ].

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.